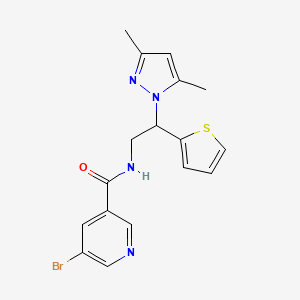

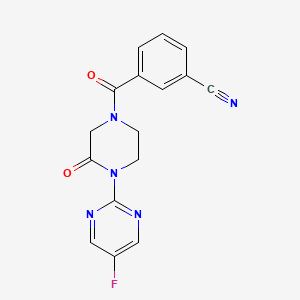

![molecular formula C21H19N5O3 B2700891 2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methylphenyl)acetamide CAS No. 1251692-91-7](/img/structure/B2700891.png)

2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anaphylactic Shock and Anti-anaphylactic Effects

Compounds similar to the one , specifically those within the triazolopyrazine class, have been studied for their effects on anaphylactic shock. Davies and Evans (1973) investigated two new phosphodiesterase inhibitors on anaphylaxis in guinea pigs, mice, and rats. One of these compounds was found to facilitate recovery in guinea pigs subjected to anaphylactic shock and reduced histamine release in sensitized guinea pigs. These findings suggest potential applications of similar compounds in treating allergic reactions and exploring anti-anaphylactic effects (Davies & Evans, 1973).

Insecticidal Activities

Research into heterocyclic compounds incorporating thiadiazole moieties against pests, such as the cotton leafworm (Spodoptera littoralis), indicates potential applications in pest control. Fadda et al. (2017) synthesized various heterocycles, demonstrating their effectiveness as insecticidal agents. This highlights a possible avenue for employing related chemical structures in the development of new insecticides (Fadda et al., 2017).

Neuroprotective Agents and Antioxidant Activities

The design and synthesis of compounds as dual antioxidant-human A2A adenosine receptor antagonists suggest applications in neuroprotection and the treatment of oxidative stress-related diseases. Falsini et al. (2019) identified several triazolopyrazines with potent and selective antagonistic activities, demonstrating efficacy in reducing oxygen free radical levels and neuropathy in mouse models. This research points toward the potential use of similar structures in developing treatments for neurological conditions (Falsini et al., 2019).

Anticancer and Antimicrobial Properties

Compounds based on triazolopyrazine and related structures have been explored for their anticancer and antimicrobial activities. Riyadh et al. (2013) detailed the synthesis of derivatives with demonstrated efficacy against certain cancer cell lines and microbial strains. This suggests the versatility of such compounds in medicinal chemistry for the development of new therapeutic agents (Riyadh et al., 2013).

Mechanism of Action

Target of Action

Similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline family have been found to intercalate with dna , suggesting that this compound may also interact with DNA as its primary target.

Mode of Action

Based on the behavior of similar compounds, it is plausible that this compound interacts with its targets (potentially dna) through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA, disrupting the DNA structure and interfering with processes such as replication and transcription.

Result of Action

This could explain any observed antiviral or antimicrobial effects .

Properties

IUPAC Name |

2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c1-14-7-9-16(10-8-14)23-18(27)13-26-21(28)25-12-11-22-20(19(25)24-26)29-17-6-4-3-5-15(17)2/h3-12H,13H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSDFHAZTCFFEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2700813.png)

![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2700814.png)

![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2700815.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide](/img/structure/B2700817.png)

![2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2700820.png)

![2-[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2700825.png)